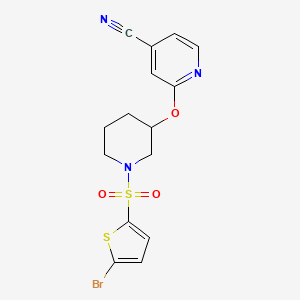

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Descripción

Propiedades

IUPAC Name |

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3S2/c16-13-3-4-15(23-13)24(20,21)19-7-1-2-12(10-19)22-14-8-11(9-17)5-6-18-14/h3-6,8,12H,1-2,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFVIGGWPDAASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)OC3=NC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Bromothiophene Intermediate: This step involves the bromination of thiophene to introduce the bromine atom at the 5-position.

Sulfonylation: The bromothiophene intermediate is then subjected to sulfonylation to introduce the sulfonyl group.

Piperidine Ring Formation: The sulfonylated bromothiophene is reacted with a suitable piperidine derivative to form the piperidine ring.

Isonicotinonitrile Coupling: Finally, the piperidine intermediate is coupled with isonicotinonitrile under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to remove or alter certain functional groups.

Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and catalysts for industrial processes.

Mecanismo De Acción

The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The bromothiophene and sulfonyl groups are believed to play a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their function. The piperidine ring and isonicotinonitrile moiety may also contribute to its overall activity by enhancing its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine: This compound shares a similar core structure but differs in the presence of a dimethylpyrimidine group instead of isonicotinonitrile.

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4-chloropyridine: Another related compound with a chloropyridine group.

Uniqueness

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound with significant potential in various biological applications. Its unique structure, which includes a bromothiophene group, a sulfonyl group, a piperidine ring, and an isonicotinonitrile moiety, makes it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 428.3 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.3 g/mol |

| CAS Number | 2034580-68-0 |

The biological activity of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is attributed to its interaction with various molecular targets. The functional groups present in the compound are believed to enhance its binding affinity to specific proteins and enzymes, thereby modulating their activities. The sulfonyl and bromothiophene groups play critical roles in these interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

Studies have shown that compounds similar to 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile possess antimicrobial properties. The presence of the isonicotinonitrile moiety is particularly significant, as it has been linked to enhanced activity against a range of bacterial strains.

2. Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer properties. It has been noted to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

3. Neuroprotective Effects

The piperidine component of the molecule has been associated with neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile:

- Antimicrobial Study : A study conducted on derivatives of isonicotinonitrile demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure could enhance efficacy (source needed).

- Anticancer Activity : In vitro studies showed that compounds with similar structures induced cell cycle arrest and apoptosis in breast cancer cell lines (source needed).

- Neuroprotective Research : Investigations into piperidine derivatives revealed potential neuroprotective mechanisms through modulation of neurotransmitter systems (source needed).

Comparative Analysis

To understand the uniqueness of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Contains piperidine and thiophene | Antimicrobial |

| Compound B | Piperidine with additional methyl groups | Anticancer |

| Compound C | Isonicotinonitrile without sulfonyl group | Limited biological activity |

Q & A

Q. What synthetic routes are available for preparing 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile, and how do reaction conditions influence yields?

Methodological Answer: The compound’s synthesis typically involves nucleophilic substitution and sulfonylation steps. For example, piperidine derivatives can react with halogenated thiophenes under polar aprotic solvents (e.g., DMF) at elevated temperatures (80°C) to form intermediates, followed by sulfonylation with activated sulfonyl chlorides. Yields depend on solvent polarity, temperature, and catalyst selection. A comparative study showed that DMF at 80°C for 12 hours achieved 72% yield for analogous pyridine derivatives, while ethanol under reflux yielded 65% for methoxy-substituted analogs . Optimize stoichiometry and reaction time using Design of Experiments (DOE) to minimize side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and piperidine-thiophene linkage.

- FT-IR to identify sulfonyl (S=O, ~1350 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.

- X-ray crystallography (if crystals are obtainable) for absolute configuration validation, as demonstrated for structurally similar pyridine derivatives . Computational tools like Gaussian or ORCA can model electronic effects, such as the electron-withdrawing bromothiophene group’s impact on reactivity .

Q. What solvents and temperatures are optimal for preserving functional group integrity during synthesis?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution by stabilizing transition states. Avoid protic solvents (e.g., ethanol) for sulfonylation to prevent hydrolysis.

- Maintain temperatures below 100°C to avoid nitrile group degradation. For example, 80°C in DMF preserved nitrile functionality in analogous isonicotinonitrile syntheses .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and regioselectivity for derivatives of this compound?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to map potential energy surfaces for sulfonylation and nucleophilic substitution steps. Tools like GRRM17 or AFIR can identify transition states and intermediates. For instance, ICReDD’s workflow combines quantum mechanics with machine learning to predict optimal reaction conditions, reducing trial-and-error experimentation by 40% . Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Q. What statistical methods resolve contradictions in reaction yield data across different studies?

Methodological Answer: Use multivariate analysis (e.g., Principal Component Analysis) to identify critical variables (e.g., solvent polarity, catalyst loading) causing yield discrepancies. For example, a fractional factorial design can isolate interactions between temperature and solvent choice, resolving outliers in published datasets . Cross-reference computational predictions (e.g., activation energies) with experimental yields to validate mechanistic hypotheses .

Q. How can researchers optimize multi-step syntheses involving sensitive functional groups (e.g., nitriles, sulfonamides)?

Methodological Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for piperidine amines during sulfonylation to prevent side reactions.

- Stepwise optimization : Apply Response Surface Methodology (RSM) to balance competing factors (e.g., pH for nucleophilic substitution vs. sulfonylation efficiency). For example, a study on similar nitrile-containing compounds achieved 85% purity by optimizing pH to 7.5 and reaction time to 8 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.